molecular formula C8H10N4O B12355797 Methanone, phenyl-2H-tetrazol-5-yl-

Methanone, phenyl-2H-tetrazol-5-yl-

Cat. No.: B12355797
M. Wt: 178.19 g/mol
InChI Key: LIQALINCOLJVPU-UHFFFAOYSA-N
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Description

5-Benzoyl-2H-1,2,3,4-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique structure, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2H-1,2,3,4-tetrazole typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst. One common method is to use a nano-ZnO/Co3O4 catalyst in dimethylformamide (DMF) at elevated temperatures (120-130°C) for about 12 hours . This reaction yields the desired tetrazole compound with good efficiency.

Industrial Production Methods

Industrial production of 5-benzoyl-2H-1,2,3,4-tetrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly solvents and catalysts is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and oxidized products.

Scientific Research Applications

5-Benzoyl-2H-1,2,3,4-tetrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzoyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design, where it can act as a bioisostere to improve the pharmacokinetic properties of a drug .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1H-tetrazole
  • 5-Methyl-1H-tetrazole
  • 5-Amino-1H-tetrazole

Uniqueness

5-Benzoyl-2H-1,2,3,4-tetrazole is unique due to its benzoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

phenyl(tetrazolidin-5-yl)methanone

InChI

InChI=1S/C8H10N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5,8-12H

InChI Key

LIQALINCOLJVPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2NNNN2

Origin of Product

United States

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